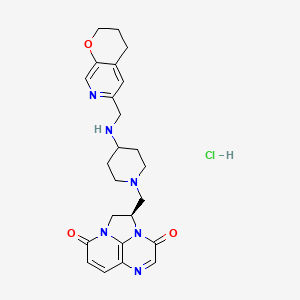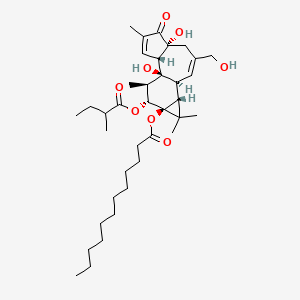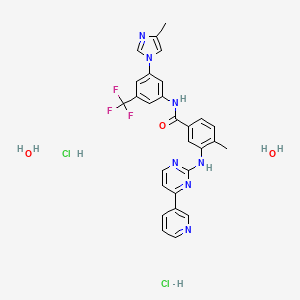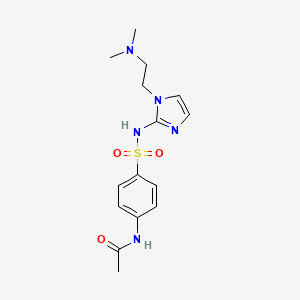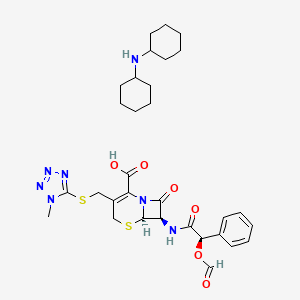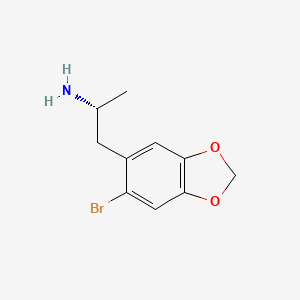
2-Bromo-4,5-methylenedioxyamphetamine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-methylenedioxyamphetamine, ®-, also known as 6-Bromo-MDA, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known and Loved). This compound is known for its stimulant effects but lacks significant psychedelic or empathogenic action .
Méthodes De Préparation
The synthesis of 2-Bromo-4,5-methylenedioxyamphetamine involves several steps. The primary synthetic route starts with the bromination of 4,5-methylenedioxyamphetamine (MDA). The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent.
Analyse Des Réactions Chimiques
2-Bromo-4,5-methylenedioxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Bromo-4,5-methylenedioxyamphetamine has limited scientific research applications due to its niche status. it has been studied in the context of:
Chemistry: As a reference compound in the study of substituted amphetamines.
Biology: Investigations into its pharmacological properties and metabolic pathways.
Medicine: Limited studies on its potential therapeutic effects, although it is not widely used in clinical settings.
Industry: Its use is primarily restricted to research and development rather than large-scale industrial applications
Mécanisme D'action
The exact mechanism of action of 2-Bromo-4,5-methylenedioxyamphetamine is not well understood. It is believed to exert its effects by interacting with neurotransmitter systems in the brain, particularly the serotonin and dopamine pathways. The compound likely acts as a serotonin releaser and may have agonist activity at serotonin receptors, similar to other substituted amphetamines .
Comparaison Avec Des Composés Similaires
2-Bromo-4,5-methylenedioxyamphetamine can be compared with other similar compounds, such as:
2-Bromomescaline: Another brominated psychedelic compound with different pharmacological properties.
6-Chloro-MDMA: A chlorinated analog with distinct effects.
Phenethylamine: The parent compound of many substituted amphetamines.
The uniqueness of 2-Bromo-4,5-methylenedioxyamphetamine lies in its specific substitution pattern and its resultant pharmacological profile, which differs from other similar compounds .
Propriétés
Numéro CAS |
1030596-78-1 |
|---|---|
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
(2R)-1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3/t6-/m1/s1 |
Clé InChI |
PHCFFGXVMHXBGD-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC1=CC2=C(C=C1Br)OCO2)N |
SMILES canonique |
CC(CC1=CC2=C(C=C1Br)OCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


